molecular formula C12H16ClNO2 B12006361 2-(4-Morpholinyl)-1-phenylethanone hydrochloride CAS No. 66502-26-9

2-(4-Morpholinyl)-1-phenylethanone hydrochloride

Cat. No.: B12006361
CAS No.: 66502-26-9
M. Wt: 241.71 g/mol
InChI Key: GTOGOBHBXKMYGS-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)-1-phenylethanone hydrochloride: is an organic compound that features a morpholine ring attached to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Morpholinyl)-1-phenylethanone hydrochloride typically involves the reaction of morpholine with a phenylethanone derivative. One common method includes the nucleophilic substitution of a halogenated phenylethanone with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Morpholinyl)-1-phenylethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in substitution reactions, where the nitrogen atom can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of phenylethanol derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Chemistry: 2-(4-Morpholinyl)-1-phenylethanone hydrochloride is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a chemical probe in various assays.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its activity against certain enzymes and receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)-1-phenylethanone hydrochloride involves its interaction with specific molecular targets. One notable target is the phosphatidylinositol 3-kinase (PI3K) pathway, where the compound acts as an inhibitor. By inhibiting PI3K, the compound can modulate various cellular processes, including cell growth, proliferation, and apoptosis. This makes it a valuable tool in cancer research and other areas of biomedical research.

Comparison with Similar Compounds

    2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002): A well-known PI3K inhibitor with similar structural features.

    4-(4-Morpholinyl)phenyl derivatives: These compounds share the morpholine ring and exhibit similar pharmacological activities.

Uniqueness: 2-(4-Morpholinyl)-1-phenylethanone hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

66502-26-9

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-morpholin-4-yl-1-phenylethanone;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(11-4-2-1-3-5-11)10-13-6-8-15-9-7-13;/h1-5H,6-10H2;1H

InChI Key

GTOGOBHBXKMYGS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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